molecular formula C7H10ClN3O B13028657 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one

5-Amino-4-chloro-2-propylpyridazin-3(2H)-one

Cat. No.: B13028657
M. Wt: 187.63 g/mol
InChI Key: BYOPAMVZCRXVTI-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-propylpyridazin-3(2H)-one is a chemical compound from the pyridazinone family, proposed for research and development applications. It is structurally analogous to known metabolites of the herbicide chloridazon, such as the 5-amino-4-chloro-3(2H)-pyridazinone and its 2-methyl derivative . These compounds are typically formed in soil and water environments and are characterized by their persistence, with laboratory study degradation times (DT₅₀) often exceeding 100 days . Based on its structural similarity to these analogues, this propyl-substituted derivative is of significant interest for agrochemical research, particularly in environmental fate and metabolism studies. Researchers may also investigate its potential as a synthetic intermediate for developing new active ingredients. The compound is intended for use in analytical reference standards, metabolic pathway elucidation, and other laboratory-scale investigations. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

5-amino-4-chloro-2-propylpyridazin-3-one

InChI

InChI=1S/C7H10ClN3O/c1-2-3-11-7(12)6(8)5(9)4-10-11/h4H,2-3,9H2,1H3

InChI Key

BYOPAMVZCRXVTI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of 4-chloro-3-oxobutanoic acid with hydrazine derivatives, followed by chlorination and subsequent amination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions might lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have identified 5-amino-4-chloro-2-propylpyridazin-3(2H)-one as a potential scaffold for developing new anticancer agents. It has been noted for its ability to inhibit fatty acid binding protein 4 (FABP4), which is implicated in cancer progression and metastasis. In ligand growing experiments, derivatives of this compound demonstrated significant inhibitory activity against FABP4, with some compounds achieving IC50 values lower than established standards like arachidonic acid .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It acts as a metabolite of chloridazone, a herbicide that has shown effectiveness against various pathogens. The structural features of this compound contribute to its bacteriostatic effects, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicide Metabolite

As a metabolite of chloridazone, this compound plays a role in the environmental impact assessment of herbicides. Understanding its behavior in soil and water systems is crucial for evaluating the safety and efficacy of chloridazone as an agricultural chemical .

2.2 Development of New Herbicides

Research into the synthesis of derivatives based on this compound aims to enhance herbicidal activity while minimizing environmental impact. The modifications to its structure can lead to improved selectivity and efficacy against target weeds, providing a pathway for sustainable agricultural practices .

Case Studies

Study Focus Findings
Crocetti et al., 2022FABP4 InhibitionIdentified novel derivatives with IC50 values below 3 µM, suggesting strong potential as anticancer agents .
PubChem DatabaseHerbicide MetaboliteConfirmed the role of this compound as a significant metabolite affecting herbicide efficacy and environmental safety .
Synthesis StudiesAntimicrobial ActivityDemonstrated bacteriostatic properties against S. aureus, indicating potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Example: 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)

  • Core Structure: Pyridazinone (identical to the target compound).
  • Substituents: Position 2: Varied alkyl/aryl groups (e.g., methyl, benzyl). Position 5: Chlorine (vs. amino in the target compound). Position 6: Phenyl group (absent in the target compound).
  • Synthesis : Alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under basic conditions (K₂CO₃, acetone).
  • Key Differences: The 5-amino group in the target compound may enhance solubility and hydrogen-bonding interactions compared to 5-chloro analogues.

Phthalazinone Derivatives

Example: 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

  • Core Structure: Phthalazinone (pyridazinone fused with a benzene ring).
  • Substituents :
    • Position 2: Propynyl group (vs. propyl in the target compound).
    • Position 4: 4-Methylphenyl group.
  • Physicochemical Properties :
    • Exhibits π-π stacking interactions (3.6990 Å between aromatic centers) and C–H⋯O hydrogen bonding in crystal packing.
  • Key Differences: The fused benzene ring increases molecular rigidity and planarity, altering solubility and bioavailability compared to non-fused pyridazinones.

Pyrazolo-Pyrimidinone Derivatives

Example: Chlorodenafil

  • Core Structure: Pyrazolo[4,3-d]pyrimidinone (fused pyrazole-pyrimidine system).
  • Substituents :
    • Position 3: Propyl group (shared with the target compound).
    • Position 5: 2-Chloroacetylphenyl group.
  • Applications : Presumed phosphodiesterase (PDE) inhibitor based on structural similarity to sildenafil analogues.
  • Key Differences: The fused pyrazole-pyrimidine system offers distinct electronic properties and binding affinities compared to pyridazinones.

Pyrazolone Derivatives

Example: 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

  • Core Structure : Pyrazolone (five-membered ring with two adjacent nitrogens).
  • Substituents :
    • Position 1: 4-Chlorophenyl group.
    • Position 3: Propyl group.
  • Key Differences: The five-membered ring introduces greater ring strain and reduced aromatic stability compared to six-membered pyridazinones.

Data Tables

Table 2: Key Physicochemical Properties

Compound Class Aromatic System Hydrogen-Bonding Capacity Lipophilicity (LogP)* Notable Interactions
Pyridazinones (target) Six-membered High (NH₂, C=O) Moderate (due to Pr) Dipole-dipole, H-bonding
Phthalazinones Fused 6+6 ring Moderate (C=O) High (aryl groups) π-π stacking, C–H⋯O H-bonding
Pyrazolo-pyrimidinones Fused 5+6 ring Low High (aryl, Pr) Van der Waals, H-bonding
Pyrazolones Five-membered Moderate (C=O, NH) Moderate H-bonding, dipole interactions

*Estimated based on substituents.

Biological Activity

5-Amino-4-chloro-2-propylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino group at position 5
  • Chloro substituent at position 4
  • Propyl group at position 2

These modifications influence its biological activity and interaction with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyridazinone derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: COX Inhibition Potency of Pyridazinone Derivatives

CompoundIC50 (μM)Reference
This compoundTBD
Celecoxib0.04 ± 0.01
Indomethacin9.17

The exact IC50 value for this compound remains to be determined (TBD), but preliminary results suggest that it may exhibit significant COX inhibition similar to established anti-inflammatory drugs.

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Studies indicate that compounds with similar structures can selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.

Case Studies and Research Findings

  • In Vivo Studies : In a carrageenan-induced paw edema model, derivatives of pyridazinones showed significant reduction in inflammation compared to control groups. The effective doses (ED50) were comparable to indomethacin, a well-known anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to COX enzymes is influenced by its structural features. The presence of the chloro and amino groups enhances interaction with the active site of the enzyme .
  • Selectivity Index : Preliminary SAR studies indicate that modifications at the propyl group can enhance selectivity towards COX-2, offering a pathway for developing more targeted anti-inflammatory agents .

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